molecular formula C26H22ClN7O2S B10872668 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10872668
M. Wt: 532.0 g/mol
InChI Key: VMGCAAKATMSJIG-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE” is a complex organic molecule that features a triazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the chlorophenyl and pyridyl groups. Typical reaction conditions might include:

    Formation of Triazole Ring: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of Functional Groups: Chlorination, nitration, and other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrazole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, potentially enhancing or altering biological activity.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in disease pathways.

    Signal Modulation: Modulation of biological signaling pathways.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings may play a crucial role in binding to these targets, modulating their activity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and anticancer properties.

    Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.

Uniqueness

The unique combination of functional groups and ring structures in this compound may confer specific binding properties and biological activities not seen in other similar compounds. This uniqueness could make it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H22ClN7O2S

Molecular Weight

532.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C26H22ClN7O2S/c1-17-23(25(36)34(32(17)2)21-6-4-3-5-7-21)29-22(35)16-37-26-31-30-24(18-12-14-28-15-13-18)33(26)20-10-8-19(27)9-11-20/h3-15H,16H2,1-2H3,(H,29,35)

InChI Key

VMGCAAKATMSJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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